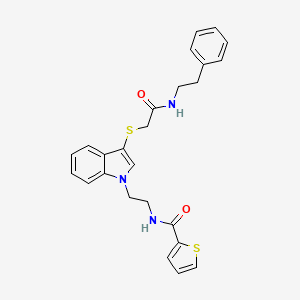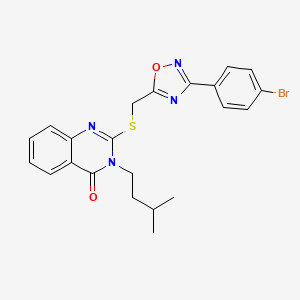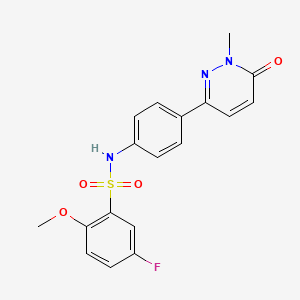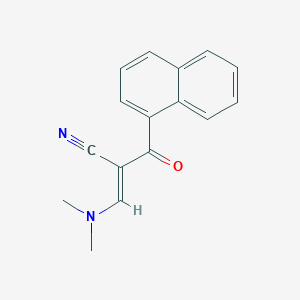![molecular formula C18H21N5O2S3 B2454597 N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 389074-05-9](/img/structure/B2454597.png)
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecule also contains an adamantane structure, which is a three-dimensional, cage-like structure composed of four connected cyclohexane rings in chair conformations.Wissenschaftliche Forschungsanwendungen
Quantum Theory of Atoms in Molecules Analysis
El-Emam et al. (2020) synthesized adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds structurally similar to the specified compound, to explore their non-covalent interactions using the quantum theory of atoms in molecules (QTAIM) approach. This research highlights the significance of non-covalent interactions in adamantane-thiadiazole compounds for potential applications in material science and molecular engineering (El-Emam et al., 2020).
Synthesis and Spectral Characteristics
Zadorozhnii et al. (2019) investigated the synthesis of N-substituted carboxamides, including thiadiazole derivatives. This research provides insights into the chemical properties and spectral characteristics of compounds related to the specified chemical, which could have implications for their use in chemical synthesis and pharmaceutical applications (Zadorozhnii et al., 2019).
Potential as 5-HT2 Receptor Antagonists
Fujio et al. (2000) synthesized a series of 1-adamantanecarboxamides, structurally related to the specified compound, and examined them as potential selective 5-HT2 receptor antagonists. This research is indicative of the therapeutic potential of such compounds in neuropsychiatric and neurological disorders (Fujio et al., 2000).
Glutaminase Inhibitors for Cancer Therapy
Shukla et al. (2012) studied Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These findings suggest the potential application of adamantane-thiadiazole compounds in developing cancer therapeutics by targeting specific metabolic pathways (Shukla et al., 2012).
Antiviral Activity Against Influenza Virus
Göktaş et al. (2012) synthesized compounds carrying an adamantyl moiety, similar to the specified chemical, and evaluated their antiviral activity against influenza viruses. This research demonstrates the potential of adamantane-thiadiazole derivatives in antiviral drug development (Göktaş et al., 2012).
Green Synthesis of Carboxamides
Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, using environmentally friendly methods. This indicates the potential for eco-friendly synthesis methods involving compounds related to the specified chemical (Horishny & Matiychuk, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S3/c24-13(20-15-19-1-2-26-15)9-27-17-23-22-16(28-17)21-14(25)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2,(H,19,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGAXHWNGHDIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone](/img/structure/B2454525.png)




![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)


